molecular formula C17H24N6O3S B6439827 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine CAS No. 2548984-47-8

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine

Cat. No.: B6439827
CAS No.: 2548984-47-8
M. Wt: 392.5 g/mol
InChI Key: ODRJFXMJBZFCFH-UHFFFAOYSA-N
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Description

3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine is a complex heterocyclic compound notable for its unique chemical structure and potential applications in various fields including chemistry, biology, medicine, and industry. This compound comprises a triazolopyridazine ring attached to a cyclopropyl group and a pyrrolidine sulfonyl moiety, creating a multifaceted molecule with diverse reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure, starting with the formation of the triazolopyridazine core One common route begins with cyclopropyl hydrazine and pyridazine derivatives undergoing cyclization under acidic conditions to form the triazolopyridazine ring

The final step is the sulfonylation of pyrrolidine, which usually involves reacting pyrrolidine with sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl pyrrolidine is then coupled with the triazolopyridazine intermediate under mild conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors to manage the complex multi-step synthesis efficiently. Optimizing reaction conditions such as temperature, pressure, and solvent selection is crucial to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: : The triazolopyridazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to the corresponding sulfide under reducing conditions.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, peracids

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed: The major products depend on the specific reactions performed. For example:

  • Oxidation: : Formation of triazolopyridazine N-oxides

  • Reduction: : Formation of pyrrolidine sulfides

  • Substitution: : Introduction of various alkyl or aryl groups at the oxymethyl site

Scientific Research Applications

This compound has shown promise in several scientific research domains:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : Its structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

  • Industry: : It can be used in the development of novel materials with specific electronic or photonic properties due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound largely depends on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazolopyridazine ring and sulfonyl group are key structural features that enable these interactions, often involving hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic residues in proteins.

Comparison with Similar Compounds

This compound can be compared to other heterocyclic sulfonyl pyrrolidines and triazolopyridazine derivatives. Similar compounds include:

  • 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine: : Differing primarily by the absence of the sulfonyl group.

  • 1-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-pyrrolidine-3-sulfonyl: : A positional isomer with the sulfonyl group located on a different carbon of the pyrrolidine ring.

  • Cyclopropyl triazolopyridazine derivatives: : Varying in the substituents on the triazolopyridazine ring.

The uniqueness of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine lies in its combination of these functional groups, providing a balance of reactivity and stability that is advantageous for various scientific applications.

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Properties

IUPAC Name

3-cyclopropyl-6-[(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c24-27(25,21-8-1-2-9-21)22-10-7-13(11-22)12-26-16-6-5-15-18-19-17(14-3-4-14)23(15)20-16/h5-6,13-14H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRJFXMJBZFCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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